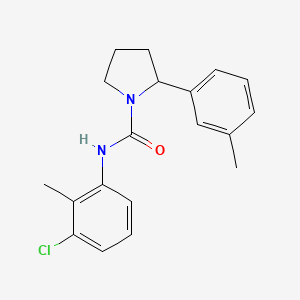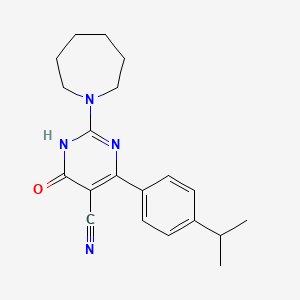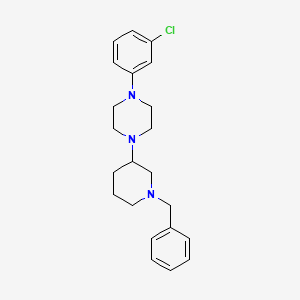
N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide, also known as JNJ-42165279, is a novel small molecule drug that has shown potential in treating various diseases. This compound belongs to the class of pyrrolidinecarboxamides and has gained attention due to its unique chemical structure and mechanism of action.
作用機序
N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide acts as a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This receptor is involved in the regulation of pain and inflammation. By blocking this receptor, this compound can reduce pain and inflammation in various disease conditions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the release of pro-inflammatory cytokines and chemokines, which are responsible for inflammation. The compound can also reduce the activation of immune cells, which play a crucial role in the pathogenesis of various diseases.
実験室実験の利点と制限
N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. The compound has also shown to have good bioavailability and pharmacokinetic properties. However, the limitations of this compound include its selectivity for TRPV1 receptor, which may limit its effectiveness in treating diseases that involve other receptors.
将来の方向性
Several future directions for N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide include further studies on its potential therapeutic applications in various diseases. The compound can also be modified to improve its selectivity and potency for TRPV1 receptor. Additionally, this compound can be used as a tool compound to study the role of TRPV1 receptor in various disease conditions.
Conclusion:
In conclusion, this compound is a novel small molecule drug that has shown potential in treating various diseases. The compound acts as a selective antagonist of TRPV1 receptor and can reduce pain and inflammation in various disease conditions. Further studies are needed to explore the full potential of this compound in treating various diseases.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide involves a series of chemical reactions that start with the condensation of 3-chloro-2-methylbenzaldehyde and 3-methylbenzaldehyde with pyrrolidine-1-carboxylic acid. The resulting product is then subjected to further chemical modifications to obtain the final compound.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various diseases such as inflammatory bowel disease, rheumatoid arthritis, and neuropathic pain. The compound has also been studied for its potential in treating cancer and has shown to be effective in inhibiting tumor growth in preclinical studies.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-13-6-3-7-15(12-13)18-10-5-11-22(18)19(23)21-17-9-4-8-16(20)14(17)2/h3-4,6-9,12,18H,5,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZSLUPHYKDNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C(=O)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(ethylsulfonyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6117952.png)
![N-[(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6117960.png)

![4-chloro-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B6117978.png)
![5-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B6117980.png)
![[1-(3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B6117987.png)
![4-(8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B6118001.png)

![N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B6118011.png)

![3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B6118036.png)
![{3-(3-chlorobenzyl)-1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanol](/img/structure/B6118044.png)
![2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6118047.png)
